

A Functional Comparison of the Sw-5 Gene and its Paralogs in Tomato

Author: BenchChem Technical Support Team. Date: December 2025



The Sw-5 gene cluster in tomato (Solanum lycopersicum) represents a critical locus for disease resistance against various viral pathogens. This guide provides a detailed functional comparison of the primary resistance gene, Sw-5b, and its paralogs, Sw-5a, Sw-5c, Sw-5d, and Sw-5e. The information is intended for researchers, scientists, and professionals in drug and crop development to facilitate a deeper understanding of the molecular mechanisms underlying Sw-5-mediated immunity.

Functional Overview and Comparative Analysis

The Sw-5 locus, initially identified in the wild tomato species Solanum peruvianum, contains a cluster of five paralogous genes.[1][2] These genes all encode for a class of intracellular immune receptors known as coiled-coil nucleotide-binding leucine-rich repeat (CC-NB-LRR) proteins.[1][3] A distinguishing feature of the Sw-5 proteins is an additional N-terminal Solanaceae domain (SD).[3][4] While structurally similar, these paralogs exhibit distinct functionalities, particularly in their ability to recognize different viral effectors and confer disease resistance.

Table 1: Functional Comparison of Sw-5 Gene Paralogs



Gene	Known Function	Viral Effector Recognized	Phenotype
Sw-5b	Confers broad- spectrum resistance to orthotospoviruses, including Tomato spotted wilt virus (TSWV).[4][5][6]	NSm protein of orthotospoviruses.[2] [3][5]	Hypersensitive Response (HR) and resistance to TSWV. [3][5]
Sw-5a	Confers resistance to Tomato leaf curl New Delhi virus (ToLCNDV).[1][6][7] Does not confer resistance to TSWV. [5][8]	AC4 protein of ToLCNDV.[1][7]	HR and resistance to ToLCNDV.[1][7]
Sw-5c	Function not yet experimentally determined.	Not known.	Not known.
Sw-5d	Function not yet experimentally determined.	Not known.	Not known.
Sw-5e	Function not yet experimentally determined.	Not known.	Not known.

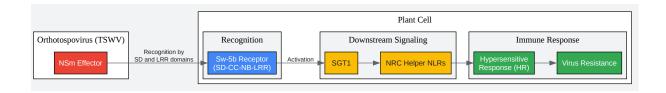
Signaling Pathways and Molecular Mechanisms

The best-characterized signaling pathway is that of Sw-5b-mediated immunity against orthotospoviruses. The recognition of the viral NSm protein by Sw-5b initiates a cascade of downstream signaling events, leading to a defense response.

Sw-5b Signaling Pathway



The Sw-5b protein employs a unique two-step mechanism for recognizing the TSWV NSm effector. This involves both the N-terminal Solanaceae domain (SD) and the C-terminal leucine-rich repeat (LRR) domain, which enhances the specificity and sensitivity of detection.[3][9] This recognition event triggers a conformational change in the Sw-5b protein, activating its nucleotide-binding (NB) domain and initiating downstream signaling. This signaling cascade culminates in a hypersensitive response (HR), a form of localized programmed cell death that restricts viral spread.[1][3] The Sw-5b signaling pathway is dependent on the chaperone protein SGT1 and "helper" NLRs of the NRC family, but it functions independently of other common resistance signaling components like RAR1, EDS1, and NDR1.[9]



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Figure 1. Simplified signaling pathway of Sw-5b-mediated resistance to orthotospoviruses.

Experimental Protocols

The functional characterization of the Sw-5 gene and its paralogs has been achieved through various molecular and genetic techniques. Below are the methodologies for key experiments.

Transient Gene Expression in Nicotiana benthamiana

This method is used to rapidly assess the function of a gene, such as its ability to induce a hypersensitive response in the presence of a specific viral effector.

 Vector Construction: The coding sequences of the Sw-5 paralogs and the viral effector genes (e.g., NSm from TSWV or AC4 from ToLCNDV) are cloned into binary expression vectors, typically under the control of a strong constitutive promoter like the Cauliflower Mosaic Virus (CaMV) 35S promoter.

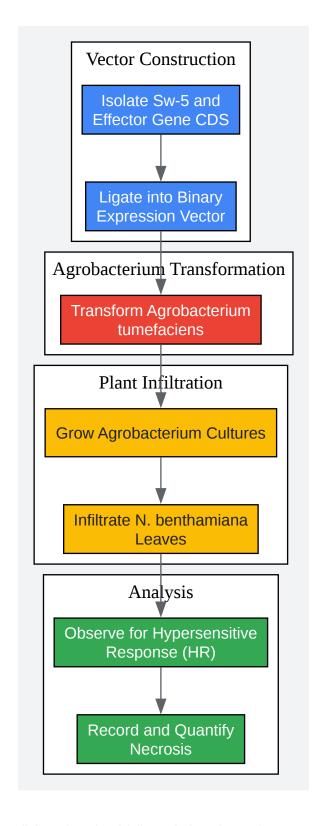






- Agroinfiltration: Agrobacterium tumefaciens strains harboring the expression vectors are
 grown in liquid culture and then infiltrated into the leaves of 4-6 week old N. benthamiana
 plants using a needleless syringe. For co-expression experiments, agrobacterium cultures
 carrying the Sw-5 paralog and the effector gene are mixed prior to infiltration.
- Phenotypic Observation: Infiltrated plants are monitored over several days for the development of a hypersensitive response, which is visible as localized tissue collapse and necrosis at the infiltration site.
- Data Analysis: The presence or absence of HR is recorded and often quantified by the percentage of infiltration sites showing necrosis.





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Figure 2. Experimental workflow for transient gene expression via agroinfiltration.



Virus-Induced Gene Silencing (VIGS)

VIGS is a reverse genetics tool used to silence the expression of endogenous plant genes to study their function. This has been instrumental in identifying downstream components of the Sw-5b signaling pathway.

- VIGS Vector Construction: A fragment of the target gene to be silenced (e.g., SGT1, NRCs) is cloned into a Tobacco Rattle Virus (TRV)-based VIGS vector.
- Plant Inoculation:N. benthamiana plants, often those stably expressing Sw-5b, are inoculated with the recombinant TRV vectors via agroinfiltration.
- Gene Silencing and Virus Challenge: After 2-3 weeks, when gene silencing has been established, the plants are challenged with the virus (e.g., TSWV).
- Evaluation of Resistance: The plants are monitored for the development of systemic viral symptoms. A loss of resistance in the silenced plants compared to control plants (infiltrated with an empty VIGS vector) indicates that the silenced gene is required for Sw-5b-mediated immunity.
- Confirmation of Silencing: Quantitative real-time PCR (qRT-PCR) is performed to confirm the reduced expression of the target gene in the silenced plants.

Future Directions

While significant progress has been made in understanding the functions of Sw-5b and, more recently, Sw-5a, the roles of the other paralogs (Sw-5c, Sw-5d, and Sw-5e) remain unknown. Future research should focus on elucidating the functions of these uncharacterized paralogs, which may recognize effectors from other pathogens and contribute to a broader spectrum of disease resistance in tomato. A comprehensive understanding of the entire Sw-5 gene cluster will be invaluable for the development of durable disease resistance in tomato and other Solanaceous crops.

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- To cite this document: BenchChem. [A Functional Comparison of the Sw-5 Gene and its Paralogs in Tomato]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8803407#functional-comparison-of-ws5-gene-and-its-paralogs]

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